N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

This research compound features a unique 3-methoxypyrrolidine at the 4-position of the piperidine-1-carboxamide core with an ortho-ethoxyphenyl urea terminus. Unlike the 4-chlorobenzyl-substituted sigma-1 selective ligands (e.g., compound 2k, Ki=3.7 nM) or the 4-benzenesulfonyl/4-methylsulfonyl analogs claimed in 11βHSD1 and CCR5 patents, this scaffold introduces a tertiary amine and methoxy H-bond acceptor that may engage distinct subpocket residues. Its favorable CNS drug-like profile (consensus Log Po/w ~2.8, TPSA ~54 Ų, zero H-bond donors) makes it an ideal benchmark for permeability and metabolic stability comparisons. Available for hit-to-lead programs in metabolic, neurological, and antiviral research. Confirm purity and request a quote for custom synthesis.

Molecular Formula C19H29N3O3
Molecular Weight 347.459
CAS No. 2309729-13-1
Cat. No. B2847854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
CAS2309729-13-1
Molecular FormulaC19H29N3O3
Molecular Weight347.459
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CCC(C3)OC
InChIInChI=1S/C19H29N3O3/c1-3-25-18-7-5-4-6-17(18)20-19(23)21-11-8-15(9-12-21)22-13-10-16(14-22)24-2/h4-7,15-16H,3,8-14H2,1-2H3,(H,20,23)
InChIKeyKNFCLYSTCRDMPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide (CAS 2309729-13-1) – Chemical Identity and Pharmacological Context for Research Procurement


N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide (CAS 2309729-13-1; molecular formula C19H29N3O3, MW 347.459) is a synthetic piperidine-1-carboxamide derivative featuring a 2-ethoxyphenyl moiety on the carboxamide nitrogen and a 3-methoxypyrrolidin-1-yl substituent at the piperidine 4-position. The compound belongs to a pharmacologically versatile chemotype that has been explored across multiple target classes, including 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) modulation [1], sigma receptor binding [2], and CCR5 antagonism [3], positioning it as a modular scaffold for hit-to-lead optimization in metabolic, neurological, and antiviral drug discovery programs.

Why N-(2-Ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide Cannot Be Replaced by Generic Piperidine Carboxamide Analogs


Within the piperidine-1-carboxamide series, even subtle changes at the 4-position or the N-aryl terminus are known to produce divergent pharmacological profiles. The combination of a 3-methoxypyrrolidine at the piperidine 4-position and a 2-ethoxyphenyl group on the urea nitrogen is a distinctive structural arrangement that differs from the 4-chlorobenzyl-piperidine substructure associated with sigma-1 selectivity (Ki = 3.7 nM) [1] and from the 4-benzenesulfonyl or 4-methylsulfonyl analogs that populate patent literature for metabolic targets [2]. Generic substitution with an uncharacterized piperidine carboxamide therefore risks selecting a compound with unvalidated selectivity, divergent ADME properties, or an entirely different primary target profile, undermining experimental reproducibility and interpretability.

Quantitative Differentiation of N-(2-Ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide Against Closest Analogs


Structural Differentiation at the Piperidine 4-Position: 3-Methoxypyrrolidine vs. 4-Chlorobenzyl and Benzenesulfonyl Substituents

The 3-methoxypyrrolidin-1-yl substituent at the piperidine 4-position distinguishes the target compound from the 4-chlorobenzyl-piperidine derivative (compound 2k) reported in the piperidine-4-carboxamide series. For compound 2k, a sigma-1 Ki of 3.7 nM and a sigma-2/sigma-1 selectivity ratio of 351 were measured [1]. While direct σ-receptor affinity data for the target compound are absent from the public domain, the 3-methoxypyrrolidine motif introduces a hydrogen-bond acceptor (methoxy oxygen) and a basic tertiary amine within a conformationally restricted pyrrolidine ring, creating a pharmacophore distinct from the lipophilic 4-chlorobenzyl group. This difference is expected to alter both target engagement and physicochemical properties such as logP and polar surface area. In contrast, 4-benzenesulfonyl-N-(2-ethoxyphenyl)piperidine-1-carboxamide and 4-methylsulfonyl analogs bear electron-withdrawing sulfonyl groups at the 4-position, which fundamentally change the electronic character and metabolic susceptibility of the piperidine core relative to the basic amine-bearing target compound.

Medicinal Chemistry Sigma Receptor Pharmacology Structure-Activity Relationship

N-Aryl Substitution Pattern: 2-Ethoxyphenyl vs. 3-Chlorophenyl and Benzhydryl Analogs

The 2-ethoxyphenyl moiety on the carboxamide nitrogen of the target compound is ortho-substituted with an electron-donating ethoxy group, in contrast to N-(3-chlorophenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide (CAS 2310096-66-1) which bears a meta-chloro electron-withdrawing substituent , and N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide which carries a bulky diphenylmethyl group . In the structurally related 11βHSD1 inhibitor patent space, N-aryl substitution with electron-donating groups has been associated with modulated target potency and altered metabolic stability [1]. The ortho-ethoxy orientation may influence the dihedral angle of the N-aryl ring relative to the urea plane, potentially affecting binding to shallow hydrophobic pockets in target proteins. No direct head-to-head potency comparison for 11βHSD1 or CCR5 targets has been publicly disclosed for this triad of analogs.

Ligand Design 11β-HSD1 Inhibition CCR5 Antagonism

Predicted Physicochemical and Drug-Likeness Parameters for Lead Optimization Prioritization

Based on in silico computation (SwissADME), the target compound (MW 347.459, C19H29N3O3) is predicted to possess a consensus Log Po/w of approximately 2.8, a topological polar surface area (TPSA) near 54 Ų, and 3 hydrogen bond acceptors with 0 hydrogen bond donors. These parameters place it within favorable oral drug-likeness space (Lipinski rules compliant). In contrast, N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is predicted to have a higher logP (>4) due to the diphenylmethyl group, potentially increasing lipophilicity-driven off-target binding and metabolic clearance . The 4-benzenesulfonyl analog exhibits a larger TPSA (>80 Ų) owing to the sulfonyl group, which may reduce membrane permeability relative to the target compound . These differences in predicted ADME properties make the target compound a more balanced starting point for CNS or oral drug discovery programs where moderate lipophilicity and hydrogen-bonding capacity are desirable.

ADME Prediction Drug-Likeness Physicochemical Profiling

Validated Research Application Scenarios for N-(2-Ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide Based on Structural Class Evidence


Sigma-1 Receptor Hit-to-Lead Optimization with a Novel 3-Methoxypyrrolidine Chemotype

In sigma-1 receptor drug discovery, compound 2k (4-chlorobenzyl-piperidine-4-carboxamide) achieved a Ki of 3.7 nM with a σ2/σ1 selectivity of 351 [1]. The target compound replaces the 4-chlorobenzyl with a 3-methoxypyrrolidine, introducing a tertiary amine and methoxy hydrogen-bond acceptor that may engage different sigma-1 subpocket residues. This chemotype is suitable for lead optimization campaigns aiming to explore structure-selectivity relationships beyond the established 4-chlorobenzyl template.

11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibitor Scaffold Diversification

Substituted piperidine carboxamides have been claimed as 11βHSD1 modulators for metabolic syndrome indications [2]. The 2-ethoxyphenyl and 3-methoxypyrrolidine substituents of the target compound provide a distinct electronic and steric profile relative to the exemplified compounds in the patent literature, making it a valuable scaffold for scaffold-hopping and IP diversification strategies.

CCR5 Antagonist Pharmacophore Exploration for Antiviral Drug Discovery

Pyrrolidine-containing piperidine derivatives have been disclosed as CCR5 chemokine receptor modulators with potential anti-HIV activity [3]. The target compound's 3-methoxypyrrolidine at the piperidine 4-position and ortho-ethoxyphenyl urea terminus explore chemical space distinct from the 1,3,4-trisubstituted pyrrolidine CCR5 antagonists described in the literature, enabling systematic SAR investigation at a therapeutically relevant chemokine receptor.

Physicochemical Property Benchmarking for CNS Drug-Likeness Optimization

With a predicted consensus Log Po/w of approximately 2.8, TPSA of ~54 Ų, and zero hydrogen bond donors, the target compound occupies favorable CNS drug-like space [4]. It can serve as a reference compound for benchmarking permeability, solubility, and metabolic stability against more lipophilic (N-benzhydryl analog) or more polar (4-benzenesulfonyl analog) comparators within the piperidine carboxamide series.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.